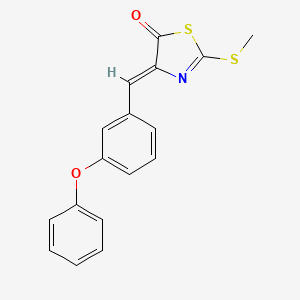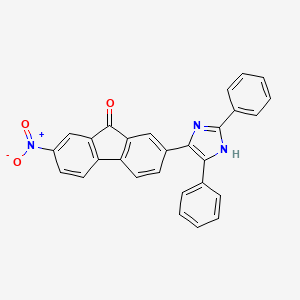
2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as MPTT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. MPTT belongs to the family of thiazole compounds, which are known for their diverse pharmacological properties. MPTT has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
Wirkmechanismus
The mechanism of action of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but studies have suggested that 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one exerts its biological activity by targeting multiple signaling pathways. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one exhibits potent biochemical and physiological effects in various disease models. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activation of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one is a synthetic compound, which allows for easy and reproducible synthesis. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one also exhibits potent biological activity at low concentrations, which allows for efficient use in lab experiments. However, 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one also has some limitations for lab experiments. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has poor solubility in water, which may limit its use in certain assays. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one also has limited stability in solution, which may require special storage conditions.
Zukünftige Richtungen
There are several future directions for research on 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one. One possible direction is to investigate the potential of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Another possible direction is to investigate the structure-activity relationship of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one, which may lead to the development of more potent analogs. Additionally, further studies are needed to elucidate the mechanism of action of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one and its potential for combination therapy with other drugs.
Synthesemethoden
The synthesis of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole and 3-phenoxybenzaldehyde in the presence of methyl iodide and potassium carbonate. The reaction is carried out under reflux conditions in a mixture of ethanol and water. The resulting product is then purified by recrystallization to obtain 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one in high purity.
Wissenschaftliche Forschungsanwendungen
2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been widely studied for its potential as a therapeutic agent in various diseases. Studies have shown that 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
In addition to its anticancer activity, 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one also exhibits potent anti-inflammatory and antimicrobial activity. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Eigenschaften
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(3-phenoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S2/c1-21-17-18-15(16(19)22-17)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-11H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOIMIFBTQYOTO-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(methylsulfanyl)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5122123.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5122138.png)
![ethyl 5-phenyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5122155.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5122159.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-propanamine dihydrochloride](/img/structure/B5122164.png)
![1-ethyl-4-[2-(4-isopropylphenoxy)propanoyl]piperazine](/img/structure/B5122168.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5122173.png)
amino]benzamide](/img/structure/B5122184.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5122192.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5122207.png)
![2-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B5122211.png)
![4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B5122230.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)
